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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B144259

o-Fluoronitrobenzene (2-Fluoronitrobenzene) is a pivotal organofluorine compound that serves
as a cornerstone intermediate in the synthesis of a wide array of high-value chemicals. Its
unique electronic structure, characterized by the ortho-positioning of two powerful electron-
withdrawing groups—a nitro group (-NO:z) and a fluorine atom (-F)—renders the aromatic ring
highly activated towards specific chemical transformations. This guide offers an in-depth
exploration of the physical and chemical properties of o-fluoronitrobenzene, providing
researchers, scientists, and drug development professionals with the technical insights and
practical methodologies required to effectively utilize this versatile reagent. We will delve into its
spectroscopic signature, explore the nuances of its chemical reactivity with a focus on
nucleophilic aromatic substitution, and provide actionable experimental protocols for its key
transformations.

PART 1: Fundamental Physicochemical and
Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is a prerequisite for its
successful application in synthesis and process development. This section details the key
physical constants and provides an analysis of the spectroscopic data for o-fluoronitrobenzene.

Physical and Chemical Identity

o-Fluoronitrobenzene is a clear, yellow liquid under standard conditions. Its core identifiers and
physical properties are summarized for quick reference.
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Property

Value

Reference(s)

Chemical Name

1-Fluoro-2-nitrobenzene [1]

o-Nitrofluorobenzene, 2-

Synonyms Fluoronitrobenzene s
CAS Number 1493-27-2 [1]
Molecular Formula CeHaFNO:2 [1]
Molecular Weight 141.10 g/mol [1]
Appearance Clear yellow liquid [1]
Melting Point -9to -6 °C [1]
Boiling Point 116 °C at 22 mmHg [1]
Density 1.338 g/mL at 25 °C [1]

Refractive Index (n2°/D)

1.532

[1]

Solubility

Immiscible in water

[1]

Spectroscopic Characterization: The Molecular

Fingerprint

Spectroscopic analysis is crucial for confirming the identity and purity of o-fluoronitrobenzene.

The following is an interpretation of its characteristic spectral data.

The NMR spectra of o-fluoronitrobenzene are distinguished by the coupling between the

protons/carbons and the fluorine atom.

e 1H NMR (300 MHz, CCla): The spectrum displays a complex multiplet system due to spin-

spin coupling. The proton ortho to the nitro group (H6) is the most deshielded. Key shifts and

couplings are:

o & 8.03 (ddd, 1H, H6)

o &7.66 (M, 1H, H4)
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o §7.33(m, 1H, H3)
o 87.31(m, 1H, H5)

o Significant J-couplings include J(H-F) and J(H-H) interactions, which are critical for

structural confirmation.[2]

e 13C NMR (DMSO-ds): The carbon spectrum is characterized by large C-F coupling constants.
The carbon attached to the fluorine (C1) and the carbon attached to the nitro group (C2)
show distinct shifts and coupling patterns that confirm the ortho substitution.[3]

The IR spectrum provides clear evidence of the key functional groups.
Caption: Key IR absorption bands for o-Fluoronitrobenzene.

e Nitro Group (-NO2): Strong, characteristic absorption bands for the asymmetric and
symmetric stretching vibrations of the N-O bond are observed around 1530-1550 cm~* and
1350-1360 cm™1, respectively.[4]

e Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretch is
typically found in the 1250-1300 cm~1 region.[5]

o Aromatic Ring: Peaks for the C=C in-ring stretching vibrations appear around 1600 cm~* and
1480 cm~1.[4]

Electron ionization (El) mass spectrometry reveals a distinct fragmentation pattern useful for
identification.

e Molecular lon (M+): The molecular ion peak is observed at m/z 141, corresponding to the
molecular weight of the compound.[6]

e Key Fragments:

o m/z 95: This prominent peak results from the loss of the nitro group (*NO3z, 46 Da), forming
a fluorophenyl cation.[6]

o m/z 111: This fragment arises from the loss of nitric oxide (*NO, 30 Da).[6]
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o m/z 75: Corresponds to the loss of both the nitro group and HF, leading to a benzyne
radical cation.[6]

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of o-fluoronitrobenzene stems from the orchestrated electronic effects of
its substituents, which dictate its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The
Cornerstone Reaction

The primary utility of o-fluoronitrobenzene is as a substrate for nucleophilic aromatic
substitution (SNAr). The strong electron-withdrawing nature of the nitro group, through both
inductive (-1) and resonance (-M) effects, significantly depletes the electron density of the
aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition (Rate-Determining)

1
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Caption: The two-step mechanism of SNAr on o-Fluoronitrobenzene.

» Addition (Rate-Determining Step): A nucleophile (Nu~) attacks the carbon atom bearing the
fluorine (C1), breaking the aromaticity and forming a resonance-stabilized anionic
intermediate known as a Meisenheimer complex. The negative charge is delocalized onto
the electronegative oxygen atoms of the nitro group, stabilizing the intermediate.[7][8]
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» Elimination: The leaving group (fluoride, F~) is expelled, and the aromaticity of the ring is
restored to yield the final product. This step is typically fast.[8]

Causality Behind Reactivity:

e Fluorine as a Leaving Group: While fluoride is a poor leaving group in Sn1/Sn2 reactions, it is
highly effective in SNAr. This is because the rate-determining step is the initial nucleophilic
attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon
atom highly electrophilic and accelerating the attack.[9]

o Ortho vs. Para vs. Meta Reactivity: The nitro group activates the ortho and para positions to
nucleophilic attack far more than the meta position.

o Ortho/Para: The negative charge of the Meisenheimer complex can be delocalized directly
onto the nitro group through resonance, providing significant stabilization.

o Meta: In meta-attack, the negative charge cannot be delocalized onto the nitro group via
resonance, resulting in a much less stable intermediate and a significantly slower reaction
rate.[10]

o Ortho vs. Para: The rate of reaction for o-fluoronitrobenzene is often higher than that of its
p-isomer. This is attributed to the powerful inductive effect (-1) of the nitro group, which is
distance-dependent and thus strongest at the adjacent ortho position, further enhancing
the electrophilicity of the reaction center.[7]

Reduction of the Nitro Group: Gateway to Fluoroanilines

A second crucial transformation is the reduction of the nitro group to an amine, yielding o-
fluoroaniline. This product is a highly valuable building block for the synthesis of
pharmaceuticals and agrochemicals.[11][12]

Reducing Agent
e.g., H2/Pd-C or Fe/HC

Click to download full resolution via product page

Caption: General workflow for the reduction of o-Fluoronitrobenzene.
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Commonly employed methods include:

o Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on Carbon
(Pd/C) offers a clean and high-yielding route.

o Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of
an acid (e.g., HCI) are also effective and often used in industrial settings.

PART 3: Experimental Protocols and Applications

This section provides actionable, step-by-step protocols for the key transformations of o-
fluoronitrobenzene and discusses the applications of its derivatives.

Protocol 1: Nucleophilic Aromatic Substitution with an
Amine

This protocol describes a representative SNAr reaction between o-fluoronitrobenzene and a
secondary amine, pyrrolidine.

Reaction: Synthesis of 1-(2-nitrophenyl)pyrrolidine
Materials:

e 0O-Fluoronitrobenzene (1.0 eq)

e Pyrrolidine (1.2 eq)

o Potassium Carbonate (K2COs, 2.0 eq)

e Dimethylformamide (DMF)

o Ethyl acetate

e Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add o-fluoronitrobenzene (1.0 eq) and anhydrous DMF.

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the
dropwise addition of pyrrolidine (1.2 eq).

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel
containing water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Washing: Combine the organic layers and wash with brine to remove residual DMF and
salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel to yield the
pure 1-(2-nitrophenyl)pyrrolidine.

Protocol 2: Reduction to o-Fluoroaniline via Catalytic
Hydrogenation

This protocol details the high-efficiency reduction of the nitro group.

Materials:

o-Fluoronitrobenzene (1.0 eq)
10% Palladium on Carbon (Pd/C, ~5 mol%)
Methanol or Ethanol

Hydrogen gas (Hz) source (e.g., balloon or hydrogenation apparatus)
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Diatomaceous earth (e.g., Celite®)

Procedure:

Vessel Preparation: In a reaction vessel suitable for hydrogenation, dissolve o-
fluoronitrobenzene (1.0 eq) in methanol.

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10%
Pd/C to the solution.

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a
hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to
ensure an Hz atmosphere.

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by
TLC. The reaction is typically complete within 3-6 hours.

Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with
an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the
Pd/C catalyst.

Catalyst Wash: Wash the filter cake with a small amount of methanol to ensure complete
recovery of the product.

Concentration: Combine the filtrate and washings and remove the solvent under reduced
pressure to yield crude o-fluoroaniline, which can be further purified by distillation if
necessary.

Applications in Drug Development and Agrochemicals

The primary value of o-fluoronitrobenzene lies in its role as a precursor to o-fluoroaniline. The

introduction of a fluorine atom into bioactive molecules can significantly enhance their

pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[11]

[12] o-Fluoroaniline is a key building block in the synthesis of:

Pharmaceuticals: It is incorporated into the structures of various active pharmaceutical
ingredients (APIs), including anticancer, anti-inflammatory, and central nervous system
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(CNS)-active drugs.[12]

o Agrochemicals: It serves as an intermediate for modern fungicides and herbicides, where the
fluorine substituent contributes to the potency and environmental profile of the final product.
[11]

PART 4: Safety and Handling

o-Fluoronitrobenzene is a hazardous chemical and must be handled with appropriate safety
precautions.

GHS Hazard Classification:

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

Acute Toxicity, Dermal (Category 2/3): Fatal or toxic in contact with skin.[1][13]

Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1]

Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated
exposure.[13]

Handling and Storage:

e Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields or a face shield, and a lab coat.

» Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of
vapors.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

o-Fluoronitrobenzene is a strategically important chemical intermediate whose value is defined
by the precise arrangement of its functional groups. Its activated aromatic system, particularly
amenable to nucleophilic aromatic substitution, and the straightforward conversion of its nitro
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group to an amine, make it an indispensable tool for synthetic chemists. By understanding its
physical properties, spectroscopic signatures, and chemical reactivity, researchers can
leverage o-fluoronitrobenzene to construct complex molecular architectures for the
development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144259?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

